molecular formula C13H10FN3O3 B1679448 Flumazenil acid CAS No. 84378-44-9

Flumazenil acid

Cat. No. B1679448
CAS RN: 84378-44-9
M. Wt: 275.23 g/mol
InChI Key: SFVXVWJBSJCRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flumazenil is an imidazobenzodiazepine derivative and a potent benzodiazepine receptor antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepine on the central nervous system .


Synthesis Analysis

Flumazenil was synthesized and purified using a single solid-phase cartridge . The animal biodistribution showed high uptake in the brain specifically in the cortex region .


Molecular Structure Analysis

Flumazenil has an imidazobenzodiazepine structure . Its molecular formula is C15H14FN3O3 . The average mass is 303.288 Da and the monoisotopic mass is 303.101929 Da .


Chemical Reactions Analysis

Studies have shown that 50% of the flumazenil was biotransformed by the rat liver homogenate in 60 min . One metabolite (M1) was a methyl transesterification product of flumazenil . In the rat liver microsomal system, two metabolites were identified (M2 and M3), as their carboxylic acid and hydroxylated ethyl ester forms between 10 and 120 min, respectively .


Physical And Chemical Properties Analysis

Flumazenil is a white to off-white crystalline compound . It has a density of 1.4±0.1 g/cm3 . The boiling point is 528.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Role in Neurological and Psychiatric Disorders

Flumazenil, known for its affinity to gamma-aminobutyric acid (GABA) receptors, plays a central role in various physiological systems. It's a benzodiazepine antagonist with significant therapeutic potential for a wide range of central nervous system disorders. Interestingly, research has explored its potential beyond the traditional scope, indicating its application in treating conditions like Parkinson's disease, idiopathic hypersomnia, and amyotrophic lateral sclerosis. However, it's crucial to note that while these applications show promise, further research is needed to fully understand and utilize flumazenil's therapeutic capabilities in these areas (Hulse et al., 2015).

Exploring Flumazenil's Pharmacokinetics

Flumazenil's primary metabolic pathway involves conversion to flumazenil acid by hepatic carboxylesterases. This process is particularly intriguing because these enzymes also play a part in the bioconversion of other ester-type drugs, such as cocaine and acetylsalicylic acid. A study aimed to understand interindividual differences in flumazenil clearance and flumazenil acid formation, revealing pronounced variations. These differences might reflect broader variations in drug metabolism, particularly for ester-type drugs, emphasizing the need for individual-based approaches in pharmacokinetics (Franssen et al., 2002).

Investigations in Traumatic Brain Injury

Flumazenil has been investigated for its potential to alleviate cognitive deficits post-traumatic brain injury (TBI), an area of significant concern in neurology. A study on immature rats subjected to controlled cortical impact demonstrated that flumazenil treatment led to a significant improvement in cognitive performance. This promising outcome suggests a potential role of flumazenil in modulating the GABAergic system to mitigate the cognitive impairments associated with TBI, paving the way for novel therapeutic strategies (Ochalski et al., 2010).

Safety And Hazards

Flumazenil may cause seizures, especially in people who have sedative-addiction withdrawal symptoms or recent antidepressant overdose . It is harmful in contact with skin or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Flumazenil is used to reverse the effects of a benzodiazepine sedative such as Valium, Versed, Xanax, Tranxene, and others . It is used to help you wake up after a surgery or medical procedure in which a benzodiazepine was used as a sedative . It is also used to treat benzodiazepine overdose in adults .

properties

IUPAC Name

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVXVWJBSJCRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233357
Record name Ro 15-3890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumazenil acid

CAS RN

84378-44-9
Record name Ro 15-3890
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 15-3890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMAZENIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ro 15-1788 (0.82 g, 2.71 mmol) was dissolved in 80 ml of 10% methanolic KOH and the solution was stirred for 24 h at room temperature. The solvent was evaporated in vacuo and the residue was dissolved in 50 ml of distilled water. The aqueous solution was cooled to 4° C. and the pH adjusted to 6 by dropwise addition of 1M aqueous HCl. The desired product was crystallized from the solution at pH 6. The solution was left to stand at 4° C. for 10 min and filtered. The filter cake was washed with ice-cold distilled water and dried overnight in vacuo at 60° C. to give III (0.72 g, 97%); crystallization from 50% aqueous ethanol (20 ml) afforded small colorless laminae: mp 273°-274° C.; 1H-NMR (d6 -DMSO) δ 3.08 (s, 3H, NMe), 4.60 (m, 1H), 5.05 (m, 1H), 7.60-7.67 (m, 2H), 7.79 (dd, 1H, J=4.5 Hz, J=8.50 Hz), 8.29 (s, 1H); IR (KBr) 2000-3600, 3110, 1700 (broad), 1670, 1490, 1220, 890 cm-1 ; CIMS M+H=276, C13H10FN3O23 requires M+H=276. Analysis calculated for C213H10FN3O3 :C 56.73, H 3.66, and N 15.27% showed C 56.80, H 3.71, and N 15.29%.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 3.03 g (10 mmol) of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine-3-carboxylate and 0.44 g (11 mmol) of sodium hydroxide in 20 ml of ethanol and 10 ml of water is heated to boiling under reflux for 30 minutes. Subsequently, the mixture is treated with 11 ml of 1 N hydrochloric acid and concentrated to half of the volume. The precipitated crystals are filtered off under suction and dried. There is obtained 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid of decomposition point 279°.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flumazenil acid
Reactant of Route 2
Flumazenil acid
Reactant of Route 3
Flumazenil acid
Reactant of Route 4
Flumazenil acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Flumazenil acid
Reactant of Route 6
Reactant of Route 6
Flumazenil acid

Citations

For This Compound
47
Citations
JG Whitwam, R Amrein - Acta Anaesthesiologica Scandinavica, 1995 - Wiley Online Library
… also been described so that, to date, three metabolites of flumazenil have been recovered - N-desrnethyl flumazenil, N-desmethyl flumazenil acid and flumazenil dcid …
Number of citations: 107 onlinelibrary.wiley.com
EJF Franssen, H Greuter, DJ Touw… - British Journal of …, 2002 - Wiley Online Library
… The main metabolic pathway for flumazenil is conversion to flumazenil ‘acid’ by hepatic … The aim was to study interindividual differences in flumazenil clearance and flumazenil ‘acid’ …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
U Klotz, J Kanto - Clinical pharmacokinetics, 1988 - Springer
Flumazenil (Ro 15-1788) is a specific benzodiazepine antagonist which can prevent or abolish selectively at the receptor level all centrally mediated effects of benzodiazepines. …
Number of citations: 172 link.springer.com
RN Brogden, KL Goa - Drugs, 1988 - Springer
… To date, 3 metabolites have been identified (N-desmethylflumazenil, N-desmethylflumazenil ‘acid’ and flumazenil ‘acid’). In healthy subjects total plasma clearance of flumazenil …
Number of citations: 191 link.springer.com
B Kleingeist, R Bocker, G Geisslinger, R Brugger - J Pharm Pharm Sci, 1998 - Citeseer
… leads to the formation of two metabolites, flumazenil acid and N-demethylated flumazenil. In … that catalyzes the hydrolysis of flumazenil to flumazenil acid and, in presence of methanol …
Number of citations: 23 citeseerx.ist.psu.edu
F Martens, C Köppel, K Ibe, A Wagemann… - Journal of Toxicology …, 1990 - Taylor & Francis
… Flumazenil and flumazenil acid concentrations were determined in plasma and saliva by HPLC. Additionally, urine was collected for 24 hours. Urine was extracted at pH 8 after …
Number of citations: 38 www.tandfonline.com
WH Chen, CH Chiu, SS Farn, KH Cheng, YR Huang… - Pharmaceuticals, 2023 - mdpi.com
… liver, microsomal carboxylesterase isozymes play an important role in the detoxification and metabolism of flumazenil, and biotransforming it into two metabolites: flumazenil acid and N-…
Number of citations: 8 www.mdpi.com
L Zedkova, GA Rauw, GB Baker… - Journal of pharmacological …, 2001 - Elsevier
… The principal metabolites are carboxycyclic flumazenil acid (and the corresponding glucoronide), N-desmethylflumazenil, and N-desmethylflumazenil acid, all pharmacologically …
Number of citations: 11 www.sciencedirect.com
FM Oliver, TW Sweatman, JH Unkel, MA Kahn… - Pediatric …, 2000 - academia.edu
… to metabolism, less than 0.2% of an IV dose of flumazenil is recovered unchanged in the urine,16, 17 the principal excretory product being a glucuronide conjugate of flumazenil “acid.” …
Number of citations: 14 www.academia.edu
MMR De Maat, ADR Huitema… - British journal of …, 2002 - Wiley Online Library
… The main metabolic pathway for flumazenil is conversion to flumazenil ‘acid’ by hepatic … The aim was to study interindividual differences in flumazenil clearance and flumazenil ‘acid’ …
Number of citations: 123 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.